6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester
Description
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is a bicyclic aromatic compound featuring a chlorosulfonyl (-SO₂Cl) substituent at the 6-position of the indene core and a methyl ester (-COOCH₃) at the 1-position. This structure combines electrophilic reactivity (due to the chlorosulfonyl group) with hydrolytic stability (from the ester moiety), making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals.
Properties
CAS No. |
934757-53-6 |
|---|---|
Molecular Formula |
C11H11ClO4S |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)9-5-3-7-2-4-8(6-10(7)9)17(12,14)15/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
SJRBVRGDYYXKGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the desired functional groups.
Chlorosulfonylation: Indene is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene derivative.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester involves its reactive functional groups. The chlorosulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins or other biomolecules, allowing researchers to study specific interactions and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s core structure shares similarities with other 2,3-dihydro-1H-indene derivatives, differing primarily in substituents. Key analogues include:
Key Structural Insights :
- Electrophilic Reactivity: The chlorosulfonyl group in the target compound distinguishes it from analogues like I-6 (amino-substituted) or methoxy derivatives, enabling participation in sulfonamide coupling or polymer crosslinking reactions .
- Steric and Electronic Effects: Substituents such as -OCH₃ (electron-donating) or -SO₂Cl (electron-withdrawing) modulate reactivity. For example, the methoxy group in 5-methoxy derivatives enhances solubility in nonpolar solvents, while the sulfonyl group increases electrophilicity .
Reactivity Comparison :
- The chlorosulfonyl group’s high reactivity allows nucleophilic substitution (e.g., with amines to form sulfonamides), whereas amino or methoxy groups favor electrophilic aromatic substitution or hydrogen bonding .
Physicochemical Properties
- Solubility : Sulfonyl-containing derivatives exhibit higher polarity, increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy or ethyl ester analogues .
- Stability : The methyl ester group in the target compound offers hydrolytic stability under basic conditions, contrasting with ethyl esters, which may undergo faster transesterification .
Biological Activity
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 52651-15-7
- Molecular Formula : C10H9ClO2S
- Molecular Weight : 232.69 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Bacillus subtilis | 16 μg/mL |
These results indicate that the compound could be a potential candidate for developing new antibacterial agents.
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
The anticancer properties of this compound were assessed using various cancer cell lines. The compound demonstrated cytotoxic effects against:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in different biological contexts:
- Study on Antibacterial Efficacy : A comparative study on the antibacterial efficacy of various derivatives of indene compounds highlighted that the introduction of a chlorosulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria compared to other derivatives.
- Anti-inflammatory Mechanism Investigation : Another study investigated the mechanism behind the anti-inflammatory effects observed with this compound. It was found to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Cytotoxicity Assays : In a recent investigation involving multiple cancer cell lines, the compound was evaluated for its cytotoxic effects through MTT assays, confirming its potential as an anticancer agent.
Q & A
Q. Why might catalytic hydrogenation of the indene ring produce inconsistent stereochemical outcomes?
- Methodological Answer :
- Catalyst Surface Analysis : Use TEM to check for Pt or Pd nanoparticle aggregation, which alters stereoselectivity.
- Solvent Polarity Effects : Polar solvents (e.g., ethanol) may favor adsorption of specific diastereomers on the catalyst surface.
- Pressure Optimization : Higher H pressure (e.g., 50 psi vs. 10 psi) can shift equilibrium toward thermodynamically stable products .
Methodological Tables
Q. Table 1: Comparison of Synthetic Yields Under Different Conditions
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloroindanone | None | CHCl | 0–5 | 74 | |
| 6-Methoxyindanone | AlCl | Toluene | 25 | 62 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
